molecular formula C21H21F3N2O2 B1250010 RS102895

RS102895

Cat. No.: B1250010
M. Wt: 390.4 g/mol
InChI Key: HIDWEYPGMLIQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RS102895 is a synthetic organic compound known for its role as a potent antagonist of the C-C motif chemokine receptor 2 (CCR2). This compound has gained significant attention in scientific research due to its ability to inhibit the CCR2 receptor, which is involved in various inflammatory and immune responses. This compound is also known by its chemical name, 1’-[2-[4-(trifluoromethyl)phenyl]ethyl]-spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RS102895 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Benzoxazine Ring: This involves the reaction of a substituted phenol with an appropriate amine to form the benzoxazine ring.

    Spirocyclization: The benzoxazine intermediate undergoes spirocyclization with a piperidine derivative to form the spiro[4H-3,1-benzoxazine-4,4’-piperidin]-2-one structure.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

RS102895 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

RS102895 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of CCR2 antagonists.

    Biology: Employed in cell proliferation assays to study the effects of CCR2 inhibition on cell growth and differentiation.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions involving CCR2-mediated pathways.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting CCR2.

Mechanism of Action

RS102895 exerts its effects by specifically binding to the β subunit of the C-C motif chemokine receptor 2 (CCR2). This binding inhibits the signaling pathways mediated by CCR2, leading to reduced monocyte recruitment and inflammation. The compound also affects other molecular targets, including human α1a and α1d receptors, and rat brain cortex 5HT1a receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RS102895

This compound is unique due to its high specificity and potency as a CCR2 antagonist. It has a lower IC50 value compared to other similar compounds, indicating its higher efficacy in inhibiting CCR2. Additionally, this compound has been shown to have minimal effects on other receptors, making it a valuable tool for studying CCR2-specific pathways .

Properties

Molecular Formula

C21H21F3N2O2

Molecular Weight

390.4 g/mol

IUPAC Name

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one

InChI

InChI=1S/C21H21F3N2O2/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20/h1-8H,9-14H2,(H,25,27)

InChI Key

HIDWEYPGMLIQSN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.